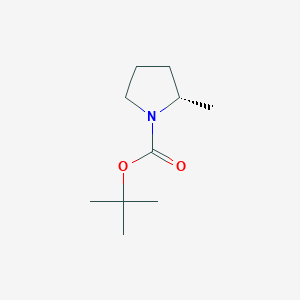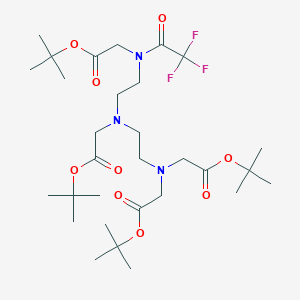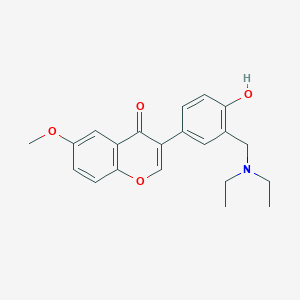
7-Methoxy-4'-hydroxy-3'-diethylaminomethylisoflavone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methoxy-4'-hydroxy-3'-diethylaminomethylisoflavone, also known as methoxyisoflavone, is a synthetic compound that belongs to the flavonoid family. Methoxyisoflavone has been studied for its potential benefits in enhancing muscle growth and bone density, making it a popular supplement in the fitness industry. In
Mécanisme D'action
The exact mechanism of action of 7-Methoxy-4'-hydroxy-3'-diethylaminomethylisoflavoneavone is not fully understood. It is thought to work by increasing the activity of mTOR, a protein that plays a key role in regulating protein synthesis in muscle cells. Methoxyisoflavone may also work by increasing the activity of IGF-1, a hormone that promotes muscle growth and bone density.
Biochemical and Physiological Effects:
Methoxyisoflavone has been shown to have a number of biochemical and physiological effects. It increases protein synthesis and decreases protein breakdown in muscle cells, leading to an increase in muscle mass. It also stimulates osteoblast activity and inhibits osteoclast activity, leading to an increase in bone density. Methoxyisoflavone has also been shown to have antioxidant properties and to reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
Methoxyisoflavone has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified for use in experiments. It is also stable and has a long shelf life, making it easy to store and transport. However, there are also limitations to using 7-Methoxy-4'-hydroxy-3'-diethylaminomethylisoflavoneavone in lab experiments. It can be expensive to synthesize, and there may be variations in the purity and quality of different batches of the compound.
Orientations Futures
There are several areas of future research that could be explored with 7-Methoxy-4'-hydroxy-3'-diethylaminomethylisoflavoneavone. One area is the potential use of 7-Methoxy-4'-hydroxy-3'-diethylaminomethylisoflavoneavone in treating osteoporosis, a condition characterized by low bone density. Another area is the potential use of 7-Methoxy-4'-hydroxy-3'-diethylaminomethylisoflavoneavone in treating muscle wasting conditions, such as sarcopenia. Additionally, further research could be done to better understand the mechanism of action of 7-Methoxy-4'-hydroxy-3'-diethylaminomethylisoflavoneavone and to explore its potential use in other areas of medicine.
Méthodes De Synthèse
Methoxyisoflavone is synthesized through a series of chemical reactions, starting with the reaction of 4'-hydroxyisoflavone with dimethyl sulfate to form 4'-7-Methoxy-4'-hydroxy-3'-diethylaminomethylisoflavoneavone. This is followed by the reaction of 4'-7-Methoxy-4'-hydroxy-3'-diethylaminomethylisoflavoneavone with diethylamine and formaldehyde to form 7-methoxy-4'-hydroxy-3'-diethylaminomethylisoflavone.
Applications De Recherche Scientifique
Methoxyisoflavone has been studied for its potential benefits in enhancing muscle growth and bone density. It has been shown to increase protein synthesis and decrease protein breakdown in muscle cells, leading to an increase in muscle mass. Methoxyisoflavone has also been shown to increase bone density by stimulating osteoblast activity and inhibiting osteoclast activity.
Propriétés
Numéro CAS |
129596-76-5 |
|---|---|
Nom du produit |
7-Methoxy-4'-hydroxy-3'-diethylaminomethylisoflavone |
Formule moléculaire |
C21H23NO4 |
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
3-[3-(diethylaminomethyl)-4-hydroxyphenyl]-6-methoxychromen-4-one |
InChI |
InChI=1S/C21H23NO4/c1-4-22(5-2)12-15-10-14(6-8-19(15)23)18-13-26-20-9-7-16(25-3)11-17(20)21(18)24/h6-11,13,23H,4-5,12H2,1-3H3 |
Clé InChI |
QUXDJIXHTKFBTG-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC1=C(C=CC(=C1)C2=COC3=C(C2=O)C=C(C=C3)OC)O |
SMILES canonique |
CCN(CC)CC1=C(C=CC(=C1)C2=COC3=C(C2=O)C=C(C=C3)OC)O |
Autres numéros CAS |
129596-76-5 |
Synonymes |
7-methoxy-4'-hydroxy-3'-diethylaminomethylisoflavone 7-MHDF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



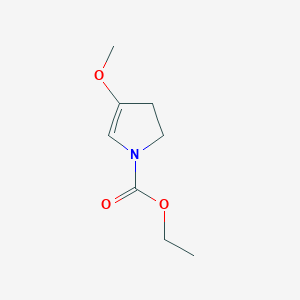


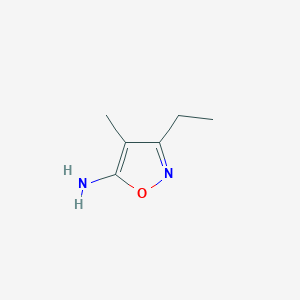

![3-[18-(2-carboxylatoethyl)-7-ethenyl-12-[(4E,8E)-1-hydroxy-5,9,13-trimethyltetradeca-4,8,12-trienyl]-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron;iron(2+)](/img/structure/B139030.png)
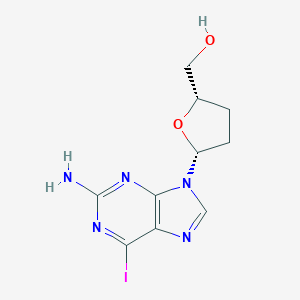
![2-[(2-Nitrophenyl)amino]-3-cyanothiophene](/img/structure/B139041.png)

![Sodium;(2S,5R,6R)-6-[[1-(4-chlorophenyl)cyclopentanecarbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B139058.png)

